Cas no 2138264-09-0 (({6-azaspiro3.4octan-8-yl}methyl)(2-methoxyethyl)amine)
({6-azaspiro3.4octan-8-yl}methyl)(2-methoxyethyl)amine Chemical and Physical Properties
Names and Identifiers
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- ({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine
- 2138264-09-0
- EN300-840379
- ({6-azaspiro3.4octan-8-yl}methyl)(2-methoxyethyl)amine
-
- Inchi: 1S/C11H22N2O/c1-14-6-5-12-7-10-8-13-9-11(10)3-2-4-11/h10,12-13H,2-9H2,1H3
- InChI Key: CPPPUIOSRBMECW-UHFFFAOYSA-N
- SMILES: O(C)CCNCC1CNCC21CCC2
Computed Properties
- Exact Mass: 198.173213330g/mol
- Monoisotopic Mass: 198.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 33.3Ų
({6-azaspiro3.4octan-8-yl}methyl)(2-methoxyethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840379-1g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 1g |
$842.0 | 2023-09-02 | ||
| Enamine | EN300-840379-5g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 5g |
$2443.0 | 2023-09-02 | ||
| Enamine | EN300-840379-10g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 10g |
$3622.0 | 2023-09-02 | ||
| Enamine | EN300-840379-0.05g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 95% | 0.05g |
$707.0 | 2024-05-21 | |
| Enamine | EN300-840379-0.1g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
| Enamine | EN300-840379-0.25g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
| Enamine | EN300-840379-0.5g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 95% | 0.5g |
$809.0 | 2024-05-21 | |
| Enamine | EN300-840379-1.0g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
| Enamine | EN300-840379-2.5g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
| Enamine | EN300-840379-5.0g |
({6-azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine |
2138264-09-0 | 95% | 5.0g |
$2443.0 | 2024-05-21 |
({6-azaspiro3.4octan-8-yl}methyl)(2-methoxyethyl)amine Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on ({6-azaspiro3.4octan-8-yl}methyl)(2-methoxyethyl)amine
Compound CAS No. 2138264-09-0: ({6-Azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine
The compound with CAS No. 2138264-09-0, known as ({6-Azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amines and features a spirocyclic structure, which is a unique arrangement where two rings are joined at a single atom. The spiro structure in this molecule is formed by the 6-azaspiro[3.4]octane moiety, which adds complexity and functionality to the compound.
The spirocyclic structure of this compound plays a crucial role in its chemical properties and biological activity. Spiro compounds are known for their ability to adopt diverse conformations, which can enhance their binding affinity to target molecules in biological systems. Recent studies have highlighted the importance of spirocyclic structures in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The azaspiro system in this compound further enhances its potential as a building block for advanced pharmaceuticals.
The methoxyethylamine group attached to the spirocyclic core introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions. These interactions are critical for the compound's ability to bind to target proteins or enzymes, making it a promising candidate for drug discovery efforts. Furthermore, the presence of the methoxy group introduces electron-donating effects, which can modulate the electronic properties of the molecule and influence its reactivity.
Recent research has focused on the synthesis and characterization of similar compounds, with particular emphasis on their biological activity and pharmacokinetic properties. For instance, studies have demonstrated that spirocyclic amines can exhibit potent inhibitory effects against various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and inflammatory disorders.
In terms of synthesis, the preparation of ({6-Azaspiro[3.4]octan-8-yl}methyl)(2-methoxyethyl)amine involves multi-step organic reactions, including ring-forming processes and amine functionalization. The optimization of these reactions has been an area of active research, with chemists seeking to improve yields and reduce reaction times while maintaining high purity levels.
The spirocyclic amine framework has also been explored for its potential in materials science applications. For example, spiro compounds have been used as precursors for the synthesis of advanced polymers and materials with tailored mechanical and electronic properties. The incorporation of functional groups like methoxyethylamine further expands the versatility of these materials.
From a toxicological perspective, understanding the safety profile of this compound is essential before it can be considered for therapeutic use. Recent studies have focused on evaluating its acute toxicity, genotoxicity, and metabolism in preclinical models. These studies aim to provide insights into its potential risks and ensure that it meets regulatory standards for safety.
In conclusion, CAS No. 2138264-09-0 represents a versatile and intriguing compound with significant potential across multiple fields. Its unique spirocyclic structure, functional groups, and promising biological activity make it an attractive target for further research and development. As advancements in synthetic chemistry continue to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.
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